molecular formula C16H18BrNO2S B3611130 N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide

Cat. No. B3611130
M. Wt: 368.3 g/mol
InChI Key: NTCDHUGQYZQYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BBM and is a sulfonamide derivative that has been found to exhibit potent biological activities. This compound has been synthesized using various methods, and its mechanism of action has been widely studied.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting specific enzymes or proteins. In anticancer research, BBM has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In antiviral research, BBM has been shown to inhibit the activity of viral fusion proteins, which are proteins that mediate the fusion of the viral envelope with the host cell membrane. In antimicrobial research, BBM has been found to inhibit the activity of bacterial cell wall synthesis enzymes.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In anticancer research, BBM has been shown to induce apoptosis, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. In antiviral research, BBM has been found to inhibit the viral entry and fusion process, and in antimicrobial research, BBM has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potent biological activities, which make it a promising compound for scientific research. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the research of N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide. One of the directions is the development of novel anticancer drugs based on BBM. Another direction is the development of antiviral drugs that target the viral fusion process, using BBM as a lead compound. Additionally, BBM could be used as a starting point for the development of new antibiotics that target bacterial cell wall synthesis enzymes. Furthermore, the mechanism of action of BBM could be further elucidated through additional studies, which could provide insight into its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound for scientific research, exhibiting potent biological activities in anticancer, antiviral, and antimicrobial research. Its relatively simple synthesis method and potential therapeutic applications make it an attractive compound for future research. However, its limitations, including low solubility and potential toxicity, require careful handling and monitoring in lab experiments. Further research is needed to fully understand the mechanism of action of BBM and its potential therapeutic applications.

Scientific Research Applications

N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide has been found to exhibit potent biological activities, making it a promising compound for scientific research. It has been studied for its anticancer, antiviral, and antimicrobial activities. In anticancer research, BBM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
In antiviral research, BBM has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and herpes simplex virus type 1. It has been found to inhibit the viral entry and fusion process, making it a potential candidate for the development of antiviral drugs.
In antimicrobial research, BBM has been shown to exhibit potent activity against several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been found to exhibit activity against fungi such as Candida albicans.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(2,3-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-12-5-4-6-16(13(12)2)18(21(3,19)20)11-14-7-9-15(17)10-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCDHUGQYZQYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide
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N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide
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N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide
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N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide
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N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide
Reactant of Route 6
N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide

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